![molecular formula C20H15F2N3O2S B2525795 2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-44-9](/img/structure/B2525795.png)
2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" is a fluorinated molecule that likely exhibits significant biological activity given the presence of a thiazole ring and fluorine atoms, which are common features in many pharmacologically active compounds. The structure suggests potential for interactions with various biological targets due to the presence of multiple aromatic rings and amide linkages, which can engage in hydrogen bonding and pi-stacking interactions.
Synthesis Analysis
The synthesis of related fluorinated benzothiazoles and carboxamide derivatives has been reported in the literature. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles involved modifications to the Jacobsen cyclization of precursor thiobenzanilides . Similarly, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized through a multi-step process involving acyl chlorination, coupling, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the availability of starting materials and the desired functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and IR, and in some cases, X-ray crystallography . For example, the crystal structure and DFT study of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide provided insights into the conformation and electronic properties of the molecule . Similar analytical methods would be applicable to determine the molecular structure of "2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide."
Chemical Reactions Analysis
The reactivity of the compound would likely involve the amide and thiazole functionalities. The amide group could participate in condensation reactions or be a site for nucleophilic attack, while the thiazole ring could engage in electrophilic substitution reactions. The presence of fluorine atoms could influence the reactivity by affecting the electron density of adjacent aromatic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms typically increases the lipophilicity and metabolic stability of organic molecules . The compound's solubility, melting point, and stability could be predicted based on the properties of similar fluorinated carboxamides and benzothiazoles . Additionally, the compound's ability to absorb light and its fluorescence properties could be explored using UV-Vis and fluorescence spectroscopy, as demonstrated by the use of related compounds in fluorimetric determinations .
Wissenschaftliche Forschungsanwendungen
Antitumor Properties of Fluorinated Benzothiazoles
Research has demonstrated the potent cytotoxic activity of fluorinated 2-(4-aminophenyl)benzothiazoles against certain human breast cancer cell lines, indicating their potential as antitumor agents. The fluorination of these compounds has been shown to significantly affect their biological activity, with specific fluorinated derivatives exhibiting a broad spectrum of action against various cancer cell lines (Hutchinson et al., 2001).
Structural and Vibrational Properties of Fluorobenzamides
The synthesis and characterization of compounds like 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea have been explored, providing insights into their crystal structures and vibrational properties. These studies contribute to a deeper understanding of the molecular configurations and potential applications of fluorobenzamides in material science and drug design (Saeed et al., 2010).
Development of Fluorine-18-Labeled Compounds
The development of fluorine-18-labeled compounds, such as antagonists for the 5-HT1A receptor, exemplifies the application of fluorinated compounds in neuroimaging and the study of neurological disorders. These compounds can provide valuable tools for PET imaging, enhancing our ability to study and diagnose brain-related conditions (Lang et al., 1999).
Antimicrobial and Antifungal Activity
Fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown to possess promising antimicrobial and antifungal activities. The introduction of fluorine atoms into these compounds has been suggested to enhance their biological activity, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c21-12-3-1-11(2-4-12)18(26)25-20-24-17-15(9-10-16(17)28-20)19(27)23-14-7-5-13(22)6-8-14/h1-8,15H,9-10H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMOJSIZCCNDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NC3=CC=C(C=C3)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

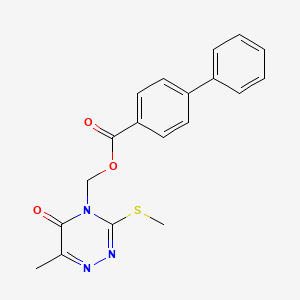

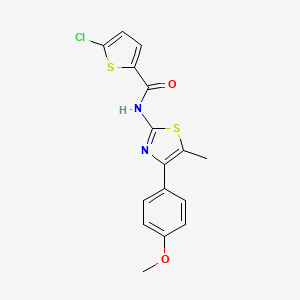
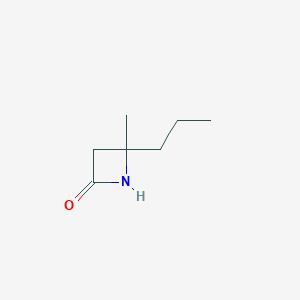
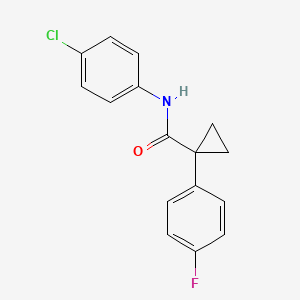
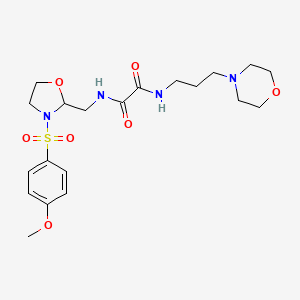
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2525724.png)


![4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2525729.png)
![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)
![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2525733.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2525735.png)